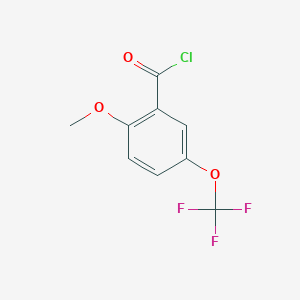

2-Methoxy-5-(trifluoromethoxy)benzoyl chloride

Description

BenchChem offers high-quality 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-5-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O3/c1-15-7-3-2-5(16-9(11,12)13)4-6(7)8(10)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAKPPHFBCDTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801246801 | |

| Record name | 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191604-91-8 | |

| Record name | 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191604-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methoxy-5-(trifluoromethoxy)benzoyl chloride chemical structure and formula

Content Type: Technical Monograph / Synthetic Guide Subject: Chemical Structure, Synthesis, and Medicinal Chemistry Applications CAS Registry Number: 191604-91-8

Executive Summary

2-Methoxy-5-(trifluoromethoxy)benzoyl chloride is a specialized electrophilic building block used extensively in the synthesis of pharmaceutical agents. Characterized by the presence of an ortho-methoxy group and a meta-trifluoromethoxy moiety relative to the carbonyl, this compound offers a unique combination of steric protection and lipophilic modulation.

In drug discovery, the trifluoromethoxy (-OCF

Chemical Identity & Structural Analysis

Physiochemical Profile

| Property | Data |

| IUPAC Name | 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride |

| CAS Number | 191604-91-8 |

| Molecular Formula | C |

| Molecular Weight | 254.59 g/mol |

| Physical State | Low-melting solid or viscous liquid (Ambient) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water |

| SMILES | COC1=C(C=C(C=C1)OC(F)(F)F)C(=O)Cl |

Electronic & Steric Features

-

Electronic Effects: The -OCF

group at the 5-position exerts a strong inductive electron-withdrawing effect (-I), deactivating the aromatic ring towards electrophilic attack but increasing the electrophilicity of the carbonyl carbon. However, the oxygen atom of the -OCF -

The Ortho-Methoxy Effect: The methoxy group at the 2-position provides steric bulk near the reaction center. While it donates electron density via resonance (+R) to the carbonyl, reducing its electrophilicity slightly compared to a naked benzoyl chloride, it also prevents coplanarity in certain transition states, influencing the stereoselectivity of downstream nucleophilic substitutions.

Synthesis & Preparation Protocols

The synthesis of 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride is most reliably achieved via the activation of its corresponding carboxylic acid, 2-methoxy-5-(trifluoromethoxy)benzoic acid . Two primary protocols are recommended based on scale and purity requirements.

Reaction Mechanism & Pathway

The conversion utilizes a nucleophilic acyl substitution mechanism facilitated by a Vilsmeier-Haack-type intermediate when Dimethylformamide (DMF) is used as a catalyst.

Figure 1: Catalytic cycle for the chlorination of the benzoic acid precursor using Oxalyl Chloride and DMF.

Protocol A: High-Purity Synthesis (Oxalyl Chloride Method)

Recommended for medicinal chemistry (mg to g scale) to avoid sulfur contamination.

Reagents:

-

Precursor: 2-Methoxy-5-(trifluoromethoxy)benzoic acid (1.0 equiv)

-

Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)

-

Catalyst: DMF (anhydrous, 1-2 drops)

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Suspend the benzoic acid precursor in anhydrous DCM (0.2 M concentration).

-

Activation: Add catalytic DMF (1-2 drops). Note: DMF is critical for forming the reactive chloroiminium species.

-

Addition: Cool the solution to 0°C. Add Oxalyl Chloride dropwise via syringe.

-

Observation: Vigorous gas evolution (CO, CO

) will occur.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (convert an aliquot to methyl ester using MeOH for visualization).

-

Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess oxalyl chloride.

-

Purification: The residue is typically used directly in the next step without chromatography due to hydrolytic instability.

Protocol B: Scale-Up Synthesis (Thionyl Chloride Method)

Recommended for multi-gram to kilogram scale.

Reagents:

Methodology:

-

Dissolve the acid in Toluene or use neat SOCl

. -

Heat to reflux (75–80°C) for 3–6 hours.

-

Distill off excess SOCl

under vacuum. -

Azeotrope with toluene twice to remove residual traces of acid gases.

Reactivity & Medicinal Chemistry Applications[6][7]

The Trifluoromethoxy Advantage

In drug design, the -OCF

-

Lipophilicity: Increases LogP by ~1.04, enhancing Blood-Brain Barrier (BBB) penetration.

-

Metabolic Stability: Blocks metabolic oxidation at the ring position.

Functionalization Workflow

The acid chloride serves as a "linchpin" intermediate for generating diverse pharmacophores.

Figure 2: Divergent synthesis pathways from the acid chloride intermediate.

Critical Reaction: Amide Coupling

The most common application is the formation of benzamides. Due to the 2-methoxy group, the carbonyl carbon is sterically crowded.

-

Optimization: Use less sterically hindered bases (e.g., Pyridine) rather than bulky amines if the nucleophile is also hindered.

-

Schotten-Baumann Conditions: Biphasic systems (DCM/Aq. NaHCO

) work well for unhindered amines, effectively scavenging the HCl byproduct.

Handling, Safety & Storage

Hazard Identification

-

Corrosive (GHS05): Causes severe skin burns and eye damage.

-

Water Reactive: Hydrolyzes rapidly to release HCl gas and the parent benzoic acid.

-

Lachrymator: Vapors are irritating to the respiratory tract.

Storage Protocols

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: 2–8°C (Refrigerated) is recommended to prevent slow decomposition.

-

Container: Tightly sealed glass vials with Teflon-lined caps. Avoid metal spatulas (corrosion risk).

Spillage & Neutralization

In case of a spill, do not add water directly. Cover with dry lime, sand, or soda ash. Neutralize carefully with a dilute base (sodium bicarbonate solution) only after the bulk liquid has been absorbed.

References

-

CymitQuimica. Product Data: 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride (CAS 191604-91-8). Retrieved from

-

National Institutes of Health (NIH). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules (MDPI). Retrieved from

-

BenchChem. Synthesis of 2-Methyl-3-methoxybenzoyl chloride (General Acid Chloride Protocols). Retrieved from

-

Common Organic Chemistry. Conversion of Carboxylic Acids to Acid Chlorides using Oxalyl Chloride.[2] Retrieved from

-

Sigma-Aldrich. Safety Data Sheet (SDS) for Fluorinated Benzoyl Chlorides. Retrieved from

Sources

A Technical Guide to Differentiated Benzoyl Chlorides: 2-Methoxy-5-(trifluoromethoxy) vs. 5-(trifluoromethyl) Benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Benzoyl Chlorides

In the landscape of modern medicinal chemistry and materials science, the fine-tuning of molecular properties is paramount to achieving desired biological activity, metabolic stability, and material characteristics. Benzoyl chlorides, as highly reactive acylating agents, are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and polymers.[1] The strategic placement of substituents on the aromatic ring of a benzoyl chloride can dramatically alter its electronic properties, reactivity, and, ultimately, the characteristics of the final product. This guide provides an in-depth technical comparison of two such strategically substituted benzoyl chlorides: 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride and 5-(trifluoromethyl)benzoyl chloride. While both molecules feature fluorine-containing substituents, their distinct electronic and steric profiles lead to significant differences in their reactivity and applications. Understanding these differences is crucial for chemists aiming to make informed decisions in the design and synthesis of novel molecules.[2][3]

Molecular Profiles

A clear understanding of the individual characteristics of each molecule is essential before a direct comparison can be made.

2-Methoxy-5-(trifluoromethoxy)benzoyl chloride

This molecule presents a unique combination of an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethoxy group. The interplay of these two substituents creates a complex electronic environment on the aromatic ring.

-

Chemical Structure:

Caption: Structure of 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride

-

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 191604-91-8 | N/A |

| Molecular Formula | C9H6ClF3O3 | N/A |

| Molecular Weight | 254.59 g/mol | N/A |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

5-(Trifluoromethyl)benzoyl chloride

This molecule features a single, powerful electron-withdrawing trifluoromethyl group. The absence of an electron-donating group simplifies its electronic profile compared to its counterpart.

-

Chemical Structure:

Caption: Structure of 5-(Trifluoromethyl)benzoyl chloride

-

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 2251-65-2 (for 3-isomer) | [4] |

| Molecular Formula | C8H4ClF3O | [4] |

| Molecular Weight | 208.57 g/mol | [4] |

| Appearance | Colorless liquid | |

| Boiling Point | ~184-186 °C (for 3-isomer) | |

| Density | ~1.383 g/mL at 25 °C (for 3-isomer) |

Comparative Analysis of Electronic Effects and Reactivity

The primary difference between these two molecules lies in the electronic influence of their substituents on the reactivity of the benzoyl chloride functional group. The reactivity of a benzoyl chloride in nucleophilic acyl substitution is largely governed by the electrophilicity of the carbonyl carbon.

Electronic Effects of Substituents

-

Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group through resonance (+M effect), where the lone pairs on the oxygen atom delocalize into the aromatic ring. It also exerts a weaker electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. Overall, the resonance effect dominates, making the aromatic ring more electron-rich and deactivating the carbonyl carbon towards nucleophilic attack.[1]

-

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a potent electron-withdrawing group primarily due to its strong inductive effect (-I effect).[2][5] The three highly electronegative fluorine atoms pull electron density away from the aromatic ring, making the ring electron-deficient and significantly increasing the electrophilicity of the carbonyl carbon.[5]

-

Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group exhibits a dual electronic nature. Like the methoxy group, it has a resonance-donating effect (+M effect). However, the strong -I effect of the three fluorine atoms significantly diminishes the electron-donating ability of the oxygen and makes the overall group strongly electron-withdrawing.[1][6] This strong inductive withdrawal increases the electrophilicity of the carbonyl carbon.

Predicted Reactivity

The differing electronic landscapes of the two molecules lead to a predictable difference in their reactivity towards nucleophiles.

Caption: General workflow for the synthesis of benzoyl chlorides.

Experimental Protocol: General Procedure for Benzoyl Chloride Synthesis

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend the substituted benzoic acid in an excess of thionyl chloride (or a solution of oxalyl chloride in an inert solvent like dichloromethane).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux and maintain until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature.

-

Remove the excess chlorinating agent and solvent under reduced pressure.

-

The crude benzoyl chloride can be purified by vacuum distillation.

Spectroscopic Characterization (Representative Data)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic protons of both compounds will appear in the range of 7.0-8.5 ppm. For 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride, a singlet for the methoxy protons will be observed around 3.9-4.1 ppm.

-

¹³C NMR: The carbonyl carbon will resonate at approximately 165-170 ppm. The carbon attached to the trifluoromethyl or trifluoromethoxy group will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A sharp singlet is expected for the -CF₃ and -OCF₃ groups, with chemical shifts that are characteristic of these functionalities on an aromatic ring. For example, the ¹⁹F NMR of methyl 4-(trifluoromethyl)benzoate shows a singlet at -63.21 ppm. [7]

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectra of both compounds will be a strong absorption band for the carbonyl (C=O) stretch of the acyl chloride, typically in the range of 1750-1800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectra will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the chlorine atom and the carbonyl group.

Applications in Research and Development

The distinct properties of these two benzoyl chlorides make them suitable for different applications in drug discovery and materials science.

-

2-Methoxy-5-(trifluoromethoxy)benzoyl chloride: The presence of the methoxy group can be exploited for its ability to engage in hydrogen bonding and for its influence on molecular conformation. The trifluoromethoxy group is often incorporated to enhance metabolic stability and lipophilicity, which can improve a drug candidate's pharmacokinetic profile. [6][8]This reagent is therefore valuable for the synthesis of complex molecules where fine-tuning of these properties is critical.

-

5-(Trifluoromethyl)benzoyl chloride: The high reactivity of this compound makes it an efficient acylating agent for a wide range of nucleophiles. The trifluoromethyl group is a common bioisostere for a methyl or chloro group and is frequently used to block metabolic oxidation, increase binding affinity, and enhance membrane permeability of drug candidates. [2][5]Its relative simplicity and high reactivity make it a workhorse reagent in combinatorial chemistry and lead optimization campaigns. [9]

Conclusion

The choice between 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride and 5-(trifluoromethyl)benzoyl chloride is a strategic one that should be guided by the specific goals of the synthetic chemist. 5-(Trifluoromethyl)benzoyl chloride offers higher reactivity, making it ideal for rapid and efficient acylation reactions. In contrast, 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride provides a more nuanced electronic profile, with the methoxy group offering opportunities for further functionalization and modulation of physicochemical properties. A thorough understanding of the electronic effects of the substituents is key to harnessing the full potential of these valuable synthetic building blocks in the development of next-generation pharmaceuticals and advanced materials.

References

- BenchChem. A Comparative Guide to the Influence of Trifluoromethoxy vs.

- BenchChem. A Comparative Guide to the Synthesis of 2- (Trifluoromethyl)benzoyl Chloride: Thionyl Chloride vs. Oxalyl. Accessed February 15, 2026.

- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Published online July 18, 2025.

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Published online October 11, 2022.

- Sigma-Aldrich. 3-Fluoro-5-(trifluoromethyl)benzoyl chloride. Accessed February 15, 2026.

- Supporting Information for a scientific article.

- Chem-Impex. 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. Accessed February 15, 2026.

- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Published online July 18, 2025.

- PubChem. 2-Chloro-5-(trifluoromethyl)benzoyl chloride. Accessed February 15, 2026.

- PrepChem.com. Preparation of benzoyl chloride. Published online November 29, 2018.

- BLD Pharm. 3-Chloro-5-(trifluoromethyl)benzoyl chloride. Accessed February 15, 2026.

- ACS Publications. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Published online May 22, 2018.

- Ossila. 3-Fluoro-5-(trifluoromethyl)benzoic acid. Accessed February 15, 2026.

- ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Published online July 1, 2025.

- ChemicalBook. 3,5-Bis(trifluoromethyl)benzoyl chloride (785-56-8) 1H NMR spectrum. Accessed February 15, 2026.

- Sigma-Aldrich. 2-Methyl-5-(trifluoromethyl)benzoyl chloride. Accessed February 15, 2026.

- AOBChem. 2-Methoxy-5-(trifluoromethyl)benzoyl chloride. Accessed February 15, 2026.

- INDOFINE Chemical Company. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE. Accessed February 15, 2026.

- TCI America. 3-Fluoro-5-(trifluoromethyl)benzoyl Chloride, 5g, Each. Accessed February 15, 2026.

- Fisher Scientific. 2-Methoxy-5-(trifluoromethyl)benzoyl chloride, 95% Purity, C9H6ClF3O2, 5 grams. Accessed February 15, 2026.

- ChemicalBook. 3-Fluoro-5-(trifluoromethyl)benzoic acid synthesis. Accessed February 15, 2026.

- PubChem. 2,4,5-Trifluorobenzoyl chloride. Accessed February 15, 2026.

- Google Patents. Process for the preparation of trifluoromethylbenzoyl halides. Accessed February 15, 2026.

- Google Patents. To trifluoromethylbenzoic acid synthetic method between a kind of neighbour. Accessed February 15, 2026.

- Scribd. EXPERIMENT Benzoic Acid Synthesis. Accessed February 15, 2026.

- ECHEMI. How can I perform a reaction of conversion of benzoic acid to.... Accessed February 15, 2026.

- Santa Cruz Biotechnology. 2-Chloro-5-(trifluoromethyl)benzoyl chloride. Accessed February 15, 2026.

- ResearchGate. How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?. Published online February 26, 2014.

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-(trifluoromethyl)benzoyl chloride | C8H3Cl2F3O | CID 2778106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-5-(trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

Fluorinated Anisole Derivatives: Physicochemical Profiling & Synthetic Utility in Drug Design

Executive Summary

This technical guide analyzes the physicochemical landscape of fluorinated anisole derivatives, a class of compounds pivotal to modern medicinal chemistry and agrochemical development. As a Senior Application Scientist, I present this not merely as a catalog of constants, but as a strategic framework for bioisosteric replacement .

The introduction of fluorine into the anisole (methoxybenzene) core fundamentally alters the molecule’s lipophilicity (LogP), metabolic stability, and electronic distribution without significantly expanding its steric footprint. This guide provides the data, theoretical grounding, and experimental protocols necessary to leverage these derivatives in "Fluorine Scans" for lead optimization.

Part 1: The Fluorine Effect on the Anisole Core

To understand the utility of these derivatives, one must first grasp the causality behind their physical properties. The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol), rendering these derivatives highly resistant to oxidative metabolism (e.g., by Cytochrome P450).

Electronic Modulation

The high electronegativity of fluorine (3.98 Pauling scale) induces a strong inductive effect ($ -I

-

Result: The $ pK_a $ of neighboring functional groups is lowered, and the quadrupole moment of the benzene ring is inverted, altering binding affinity in protein pockets.

The "Pseudo-Hydrogen" Steric Factor

The van der Waals radius of fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å). This allows researchers to block metabolically labile sites (e.g., para-position) without introducing the steric clashes associated with chlorine or methyl groups.

Lipophilicity and Permeability

Fluorination typically increases lipophilicity (LogP), enhancing membrane permeability. However, the trifluoromethoxy (-OCF3) group is a "super-lipophile," dramatically increasing LogP and often altering the molecular conformation to an orthogonal geometry relative to the ring, unlike the planar methoxy group.

Part 2: Comparative Physical Properties

The following table consolidates critical physicochemical data for the three primary regioisomers of fluoroanisole and the trifluoromethoxy variant. These values are essential for calculating stoichiometry in synthesis and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Table 1: Physicochemical Profile of Fluorinated Anisoles

| Property | Anisole (Ref) | 2-Fluoroanisole | 3-Fluoroanisole | 4-Fluoroanisole | |

| Structure | Ph-OCH | 2-F-Ph-OCH | 3-F-Ph-OCH | 4-F-Ph-OCH | Ph-OCF |

| CAS Number | 100-66-3 | 321-28-8 | 456-49-5 | 459-60-9 | 461-82-5 |

| Mol. Weight | 108.14 | 126.13 | 126.13 | 126.13 | 162.11 |

| Boiling Point | 154 °C | 154-155 °C | 158 °C | 156-158 °C | 102 °C |

| Melting Point | -37 °C | -39 °C | -35 °C | -45 °C | N/A (Liquid) |

| Density (g/mL) | 0.995 | 1.124 | 1.104 | 1.116 | 1.226 |

| LogP (Exp) | 2.11 | 2.25 | 2.30 | 2.27 | 3.65 |

| Electronic Effect | Donor | Inductive w/ Ortho-effect | Inductive (Meta) | Resonance/Inductive | Strong Inductive |

Key Insight: Note the dramatic jump in LogP for the trifluoromethoxy derivative (Ph-OCF

Part 3: Spectroscopic Characterization ( F NMR)

F NMR is the gold standard for characterizing these derivatives due to 100% natural abundance and high sensitivity (83% ofDiagnostic Chemical Shifts ( ppm vs CFCl )

-

Aromatic Fluorine (Ar-F): Typically appears between -100 and -140 ppm .

-

Ortho (2-F): Shifted upfield due to the shielding effect of the adjacent oxygen lone pairs.

-

Meta/Para (3-F, 4-F): Distinct resonances allowing for easy identification of regioisomeric impurities in crude mixtures.

-

-

Trifluoromethoxy (-OCF

): Distinctive singlet around -58 ppm . This region is usually free of background signals, making it ideal for quantification in complex biological matrices.[2]

Part 4: Experimental Protocols

As a self-validating system, the synthesis of fluorinated anisoles must prioritize regiocontrol and purity. The following protocol utilizes a modified Williamson Ether Synthesis, optimized for fluorophenols which are more acidic than phenol ($ pK_a $ ~10) due to the electron-withdrawing fluorine.

Protocol: Methylation of Fluorophenols

Objective: Synthesis of 4-Fluoroanisole from 4-Fluorophenol. Scale: 50 mmol.

Reagents:

-

4-Fluorophenol (5.6 g, 50 mmol)

-

Potassium Carbonate ($ K_2CO_3 $), anhydrous (10.4 g, 75 mmol) – Acts as the base.

-

Methyl Iodide (MeI) (4.7 mL, 75 mmol) – The electrophile.

-

Acetone (50 mL) – Polar aprotic solvent to facilitate $ S_N2 $.

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

-

Deprotonation: Add 4-fluorophenol and acetone. While stirring, add $ K_2CO_3 $ in portions.

-

Why: The weak base is sufficient because the fluorine stabilizes the phenoxide anion.

-

-

Alkylation: Add Methyl Iodide dropwise via syringe over 10 minutes.

-

Caution: MeI is a suspected carcinogen; use a fume hood.

-

-

Reflux: Heat the mixture to a gentle reflux (approx. 60°C) for 4 hours.

-

Monitoring: Spot TLC (Hexane/EtOAc 9:1). The starting phenol will be more polar (lower $ R_f $) than the anisole product.

-

-

Workup:

-

Cool to room temperature.

-

Filter off the solid inorganic salts ($ KI $ and unreacted $ K_2CO_3 $).

-

Concentrate the filtrate under reduced pressure (Rotavap).

-

-

Purification: Dissolve the residue in diethyl ether (50 mL), wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol, then water and brine. Dry over $ MgSO_4 $.

-

Validation: Distill the crude oil. Collect the fraction boiling at 156-158°C.

-

QC Check: Run

F NMR. Expect a single peak (approx -120 ppm). Any secondary peaks indicate isomeric impurities.

-

Part 5: Visualization & Workflows

Diagram 1: The "Fluorine Scan" in Drug Discovery

This workflow illustrates how medicinal chemists select specific fluorinated anisole derivatives to solve specific ADME problems.

Caption: Logical decision tree for implementing a "Fluorine Scan" to optimize drug candidates.

Diagram 2: Synthesis & Purification Workflow

A visual representation of the Williamson Ether Synthesis protocol described above.

Caption: Step-by-step synthesis and validation workflow for 4-Fluoroanisole.

References

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

-

PubChem Database. (2025).[3][4] "Compound Summary: 2-Fluoroanisole (CID 67576)."[4] National Center for Biotechnology Information.

-

PubChem Database. (2025).[3][4] "Compound Summary: 3-Fluoroanisole (CID 9975)."[3] National Center for Biotechnology Information.

-

Sigma-Aldrich. (2025).[4] "Product Specification: 4-Fluoroanisole." Merck KGaA.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

BenchChem. (2025). "19F NMR Chemical Shift Table."

Sources

Fluorinated Benzoyl Chloride Building Blocks: A Technical Guide for Medicinal Chemistry

Introduction: The Strategic Imperative of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has transitioned from a niche curiosity to a cornerstone of rational drug design.[1] The unique physicochemical properties of this small yet powerfully electronegative element allow for the fine-tuning of a molecule's biological activity.[1] Judicious placement of fluorine atoms or fluorine-containing motifs can profoundly influence a drug candidate's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[2][3][4] Among the vast arsenal of fluorinated building blocks, fluorinated benzoyl chlorides have emerged as particularly versatile and powerful reagents. Their inherent reactivity as acylating agents, combined with the beneficial effects of the fluorine substituents on the benzoyl moiety, makes them indispensable tools for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of fluorinated benzoyl chloride building blocks, from their synthesis and reactivity to their practical applications and safe handling.

The Physicochemical Impact of Fluorination on the Benzoyl Moiety

The introduction of one or more fluorine atoms onto the benzoyl chloride scaffold imparts a range of valuable properties that can be leveraged in drug discovery.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes.[5][6] Incorporating a fluorinated benzoyl group into a drug candidate can block sites of metabolic attack, thereby increasing the drug's half-life and bioavailability.[5]

-

Modulation of Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve absorption.[5][6] This is a critical factor for oral drug delivery and for drugs targeting the central nervous system (CNS).[7]

-

Altered Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[4][5] This modulation can influence a drug's ionization state at physiological pH, affecting its solubility, permeability, and interaction with biological targets.

-

Improved Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and multipolar interactions.[2] Replacing a hydrogen atom with a similarly sized fluorine atom can lead to enhanced binding potency and selectivity without a significant steric penalty.[2]

Synthesis of Fluorinated Benzoyl Chloride Building Blocks

The reliable and scalable synthesis of fluorinated benzoyl chlorides is crucial for their widespread use in medicinal chemistry. Several common synthetic routes are employed, often starting from commercially available fluorinated toluenes.

General Synthetic Pathway: From Fluorotoluene to Fluorobenzoyl Chloride

A prevalent industrial method involves the free-radical chlorination of a fluorotoluene derivative to form a (trichloromethyl)benzene intermediate, which is then hydrolyzed to the corresponding benzoyl chloride.

Workflow: Synthesis of Fluorinated Benzoyl Chloride

Caption: General workflow for the synthesis of fluorinated benzoyl chlorides.

Representative Experimental Protocol: Synthesis of 4-Fluorobenzoyl Chloride

The following protocol is a representative example based on established methodologies for the synthesis of 4-fluorobenzoyl chloride from p-fluorotoluene.[8]

Step 1: Chlorination of p-Fluorotoluene

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and gas inlet tube, add p-fluorotoluene (1.0 mol).

-

Heat the reaction mixture to 70-85 °C.

-

Under UV lamp irradiation, begin bubbling chlorine gas (2.8 mol) through the reaction mixture. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.

-

After the reaction is complete, continue stirring for an additional hour at the same temperature to ensure full conversion.

-

Cool the reaction mixture to obtain the intermediate, 4-fluoro-1-(trichloromethyl)benzene.

Step 2: Hydrolysis to 4-Fluorobenzoyl Chloride

-

In a separate reaction vessel, place the crude 4-fluoro-1-(trichloromethyl)benzene from the previous step.

-

Add a composite catalyst, such as a mixture of ferric chloride (FeCl3) and zinc chloride (ZnCl2), to the vessel.[8]

-

Heat the mixture to approximately 120-130 °C.

-

Carefully add water dropwise to the reaction mixture while maintaining the temperature. The hydrolysis reaction will produce hydrogen chloride gas, which should be scrubbed.

-

Monitor the reaction by GC until the trichloromethyl intermediate is consumed.

-

The crude 4-fluorobenzoyl chloride is then purified by vacuum distillation to yield the final product.

Reactivity and Key Chemical Transformations

Fluorinated benzoyl chlorides are highly reactive acylating agents, a property stemming from the electrophilic carbonyl carbon and the good leaving group ability of the chloride ion. Their reactivity is generally comparable to that of non-fluorinated benzoyl chloride.[9]

Amide Bond Formation

One of the most common applications of fluorinated benzoyl chlorides in medicinal chemistry is the formation of amides through reaction with primary or secondary amines. This reaction is fundamental to the synthesis of a vast number of drug candidates.

Reaction Scheme: Amide Synthesis

Caption: General reaction for amide formation.

This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide in the Schotten-Baumann reaction) to neutralize the hydrochloric acid byproduct, which can otherwise form an unreactive ammonium salt with the starting amine.[9]

Ester Formation

Fluorinated benzoyl chlorides react readily with alcohols to form esters. This transformation is useful for creating prodrugs or modifying the solubility and pharmacokinetic properties of a lead compound.

Reaction Scheme: Ester Synthesis

Caption: General reaction for ester formation.

Similar to amide synthesis, a base is typically added to scavenge the HCl produced during the reaction.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful carbon-carbon bond-forming reaction where a fluorinated benzoyl chloride can be used to introduce a fluorobenzoyl group onto an aromatic or heteroaromatic ring.[10][11] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), to generate the highly electrophilic acylium ion.[12]

Mechanism: Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts acylation.

This reaction is crucial for the synthesis of fluorinated benzophenones and other aryl ketones that serve as scaffolds in many pharmaceutical agents.

Applications in Drug Discovery: Case Studies

The utility of fluorinated benzoyl chlorides is best illustrated through their application in the synthesis of marketed drugs and clinical candidates.

Table 1: Examples of Drugs Synthesized Using Fluorinated Benzoyl Chloride Building Blocks

| Drug | Therapeutic Area | Fluorinated Building Block | Role of the Fluorinated Moiety |

| Flumorph | Fungicide | 4-Fluorobenzoyl chloride | Enhances biological activity and persistence.[8] |

| Atorvastatin (Lipitor) | Cardiovascular (Hypolipidemic) | 4-Fluorobenzoyl chloride | A key intermediate in some synthetic routes, contributing to the overall structure and activity.[8] |

| Vanoxerine | CNS (Dopamine reuptake inhibitor) | 4-Fluorobenzoyl chloride | The fluorophenyl group is essential for its pharmacological activity.[8] |

Safety, Handling, and Storage

As highly reactive chemical intermediates, fluorinated benzoyl chlorides must be handled with appropriate safety precautions.

-

Corrosivity: These compounds are corrosive and can cause severe skin burns and eye damage.[13][14][15]

-

Reactivity with Water: They react vigorously with water and moisture, releasing corrosive hydrogen chloride gas.[9] This necessitates handling under anhydrous conditions and in well-ventilated areas.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., fluorinated rubber), safety goggles or a face shield, and a lab coat.[13][16]

-

Ventilation: All work should be conducted in a chemical fume hood to avoid inhalation of vapors.[14][16]

-

Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.[14][15]

Conclusion and Future Perspectives

Fluorinated benzoyl chlorides are more than just reactive intermediates; they are enabling tools that empower medicinal chemists to rationally design and synthesize novel therapeutics with improved properties. Their ability to introduce the fluorobenzoyl moiety—a privileged structural motif in modern pharmaceuticals—makes them invaluable building blocks. As our understanding of the nuanced roles of fluorine in drug-target interactions continues to grow, and as new synthetic methodologies for their preparation are developed, the importance of fluorinated benzoyl chlorides in the drug discovery pipeline is set to expand even further.[17] The continued exploration of their chemistry will undoubtedly lead to the creation of the next generation of safer and more effective medicines.

References

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

- CN106008197A - Preparation method for o-fluorobenzoyl chloride. (2016).

-

Sparrow Chemical. (n.d.). Benzoyl Chloride Series. [Link]

- CN104098464A - Preparation method for 4-fluorobenzoyl chloride. (2014).

-

Organic Syntheses. (n.d.). Benzoyl fluoride. [Link]

- EP 0038223 A1 - Process for the preparation of trifluoromethylbenzoyl halides. (1981).

-

ResearchGate. (n.d.). Comparative reactivity between 4‐fluorobenzoyl fluoride (2 d) and chloride with various amines. [Link]

-

Penta chemicals. (2025). Benzoyl chloride. [Link]

-

Scribd. (n.d.). Ortho-Fluoro Benzoyl Chloride. [Link]

-

The Journal of Organic Chemistry. (2022). Renewable Reagent for Nucleophilic Fluorination. [Link]

-

The Royal Society of Chemistry. (n.d.). Characterization of the prepared compounds. [Link]

- CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. (2020).

-

Hoffman Fine Chemicals. (n.d.). Fluorinated Building Blocks. [Link]

- US5981803A - Process for the preparation of chloro-benzoyl chlorides. (1999).

-

Patsnap. (2021). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. [Link]

-

F-Select. (n.d.). Fluorinated Building Blocks. [Link]

-

ResearchGate. (n.d.). Scheme 1 Benzoyl chloride and its fluorinated analogues. [Link]

-

NIH. (2025). Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. [Link]

-

ACS Publications. (2020). Benzoyl Fluorides as Fluorination Reagents: Reconstruction of Acyl Fluorides via Reversible Acyl C–F Bond Cleavage/Formation in Palladium Catalysis. [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

-

ResearchGate. (n.d.). Acylated products using acetylchloride and benzoylchloride. [Link]

-

Kiel University. (2024). Novel synthesis of fluorinated molecules with potential in drug research developed. [Link]

-

Angene. (n.d.). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

NIH. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

Chemguide. (n.d.). The Friedel-Crafts acylation of benzene. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Investigations of benzoyl fluoride and the short-lived benzoacyl cation. [Link]

-

SpectraBase. (n.d.). Benzoylchloride - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. sparrow-chemical.com [sparrow-chemical.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. 傅-克酰基化反应 [sigmaaldrich.com]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. scribd.com [scribd.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. pentachemicals.eu [pentachemicals.eu]

- 17. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride from benzoic acid

Application Note: Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride

Executive Summary

This application note details the optimized protocol for synthesizing 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride (CAS: 191604-91-8) from its corresponding benzoic acid precursor. This acid chloride is a critical electrophilic building block in the synthesis of agrochemicals and pharmaceutical intermediates, particularly for kinase inhibitors and fluorinated ether derivatives.

The guide prioritizes two methodologies:

-

Method A (Thionyl Chloride): A robust, scalable protocol suitable for multigram to kilogram batches.

-

Method B (Oxalyl Chloride): A mild, high-purity protocol for laboratory-scale research where thermal stability is a concern.

Chemical Context & Retrosynthesis

The synthesis targets the conversion of the carboxylic acid moiety to the acyl chloride.[1] The presence of the trifluoromethoxy (-OCF₃) group (electron-withdrawing) and the methoxy (-OMe) group (electron-donating) creates a unique electronic push-pull system.

-

Challenge: While the methoxy group activates the ring, the -OCF₃ group deactivates it. However, the carboxylic acid conversion is primarily governed by steric factors and the nucleophilicity of the hydroxyl group.

-

Stability: The -OCF₃ group is chemically robust under standard chlorination conditions, but the final acid chloride is moisture-sensitive and must be stored under inert atmosphere.

Visual: Reaction Scheme

Figure 1: General reaction scheme for the chlorination of the substituted benzoic acid.

Critical Process Parameters (CPP)

| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Scale Suitability | High (Industrial/Pilot) | Low to Medium (Lab) |

| Temperature | Reflux (75–80°C) | 0°C to Room Temp (25°C) |

| Byproducts | SO₂, HCl (Scrubber required) | CO, CO₂, HCl (Gas evolution) |

| Catalyst | DMF (Essential for rate) | DMF (Essential for activation) |

| Purification | Distillation usually required | Evaporation often sufficient |

| Cost Efficiency | High | Low (Reagent is expensive) |

Expert Insight: The addition of N,N-Dimethylformamide (DMF) is not optional.[1] It acts as a catalyst by forming the reactive Vilsmeier-Haack intermediate (chloroiminium species), which is far more electrophilic than the bulk chlorinating agent. Without DMF, the reaction with electron-deficient benzoic acids can be sluggish or incomplete.

Experimental Protocols

Protocol A: Thionyl Chloride Method (Scalable)

Best for: >10g scale, cost-sensitive synthesis.

Materials:

-

2-Methoxy-5-(trifluoromethoxy)benzoic acid (1.0 equiv)

-

Thionyl Chloride (SOCl₂) (1.5 – 2.0 equiv)

-

DMF (anhydrous) (0.05 equiv / 1-2 drops)

-

Solvent: Toluene (Optional, for temperature control) or Neat.

Step-by-Step Procedure:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂) or N₂ line. Connect the outlet to a gas scrubber (NaOH trap) to neutralize SO₂/HCl fumes.

-

Charging: Add the benzoic acid derivative to the flask.

-

Note: If the acid is solid, you may add dry Toluene (3-5 volumes) to create a slurry, though neat reactions are common for liquid acid chlorides.

-

-

Reagent Addition: Add Thionyl Chloride slowly via an addition funnel at room temperature.

-

Catalysis: Add the catalytic amount of DMF.

-

Observation: Immediate vigorous gas evolution (HCl/SO₂) indicates initiation.

-

-

Reaction: Heat the mixture to reflux (approx. 75–80°C). Maintain reflux for 2–4 hours.

-

Endpoint: The solution should become clear (homogenous). Monitor by quenching an aliquot in methanol (see Section 5).

-

-

Workup: Cool to room temperature.

-

Purification:

-

Connect the flask to a vacuum manifold.

-

Remove excess SOCl₂ and solvent (if used) under reduced pressure (rotary evaporator) at 40–50°C.

-

Azeotropic Drying: Add small portions of dry toluene and re-evaporate to remove trace thionyl chloride.

-

-

Final Product: The residue is the crude acid chloride (typically >95% pure). For high purity, distill under high vacuum (approx. 0.1–1.0 mmHg).

Protocol B: Oxalyl Chloride Method (Mild)

Best for: <5g scale, sensitive substrates, avoiding thermal stress.

Materials:

-

2-Methoxy-5-(trifluoromethoxy)benzoic acid (1.0 equiv)

-

Oxalyl Chloride (1.2 – 1.5 equiv)

-

DMF (anhydrous) (catalytic, 1-2 drops)[1]

-

Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Procedure:

-

Setup: Flame-dry a flask under N₂ atmosphere.

-

Solvation: Dissolve the starting acid in anhydrous DCM (approx. 0.2 M concentration).

-

Catalyst: Add catalytic DMF.

-

Addition: Cool to 0°C (ice bath). Add Oxalyl Chloride dropwise via syringe.

-

Reaction: Allow to warm to room temperature and stir for 2–3 hours.

-

Workup: Concentrate the solution in vacuo.

-

Note: Do not use a water bath >30°C to minimize hydrolysis risk.

-

-

Isolation: The resulting oil or solid is used directly in the next step without further purification to avoid hydrolysis.

Mechanistic Insight: The Role of DMF

Understanding the catalytic cycle ensures troubleshooting capability. DMF reacts with the chlorinating agent to form the active Vilsmeier Chloroiminium species .

Visual: Catalytic Cycle

Figure 2: The DMF catalytic cycle activating the chlorinating agent.[1]

Analytical Controls

Direct analysis of acid chlorides on LC-MS or HPLC is difficult due to their reactivity with moisture in the mobile phase.

Derivatization Method (Methyl Ester Check):

-

Take a 50 µL aliquot of the reaction mixture.

-

Quench into 500 µL of anhydrous Methanol (MeOH).

-

Wait 5 minutes (converts Acid Chloride -> Methyl Ester).

-

Analyze via HPLC or GC-MS.

-

Target: Methyl 2-methoxy-5-(trifluoromethoxy)benzoate.

-

Impurity: If the starting acid peak persists, the reaction is incomplete.

-

Physical Properties (Reference):

-

Appearance: Clear, colorless to pale yellow liquid (or low melting solid).

-

Boiling Point: Estimated ~110–120°C at 10 mmHg (based on 2-methoxybenzoyl chloride analogues).

Safety & Handling

-

Corrosivity: Acid chlorides cause severe skin burns and eye damage. They react violently with water to release HCl gas.

-

Inhalation: Perform all operations in a functioning fume hood. The -OCF₃ group adds lipophilicity, potentially increasing bioavailability/toxicity if inhaled.

-

Storage: Store under Argon/Nitrogen at 2–8°C. Seal with Parafilm or Teflon tape to prevent moisture ingress.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General Procedure for Acid Chlorides).

-

Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: 2012. (Mechanism of Nucleophilic Acyl Substitution).

-

Sigma-Aldrich. Product Specification: 2-Methoxybenzoyl chloride (Analogous Chemistry).[5] Accessed Feb 2026.

-

PubChem. Compound Summary: 2-(Trifluoromethyl)benzoyl chloride (Safety Data). National Library of Medicine.

-

Google Patents. CN103450013A: Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. (Demonstrates industrial SOCl2/DMF protocols for fluorinated methoxy benzoic acids).

Sources

Application Note: Friedel-Crafts Acylation using 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride

Abstract & Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] This reaction is fundamental in the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[2] This application note provides a detailed technical guide for utilizing 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride , a specialized acylating agent, in Friedel-Crafts reactions.

The subject reagent is uniquely substituted with both a moderately electron-donating group (EDG), methoxy (-OCH₃), and a potent electron-withdrawing group (EWG), trifluoromethoxy (-OCF₃). This substitution pattern presents distinct opportunities and challenges:

-

Modulated Reactivity: The competing electronic effects influence the electrophilicity of the resulting acylium ion, requiring careful optimization of reaction conditions.

-

Pharmaceutical Relevance: The trifluoromethoxy group is an increasingly important substituent in medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[3]

-

Synthetic Utility: The resulting benzophenone core structure is prevalent in numerous biologically active molecules.

This guide offers a comprehensive examination of the reaction mechanism, detailed experimental protocols, and expert insights into process optimization and troubleshooting, tailored for researchers in synthetic chemistry and drug development.

Reagent Profile and Scientific Rationale

Reagent: 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride

| Property | Value |

| CAS Number | 64507-07-9[4] |

| Molecular Formula | C₉H₆ClF₃O₂[4] |

| Molecular Weight | 254.59 g/mol |

| Appearance | Typically a colorless to light yellow liquid or low-melting solid |

| Purity | >95% recommended for synthetic applications[5] |

Mechanistic Considerations

The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution (EAS).[6] The mechanism involves three primary stages, which are influenced by the unique electronic nature of the acyl chloride.

-

Formation of the Acylium Ion: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acyl chloride. This complexation facilitates the departure of the chloride ion, generating a resonance-stabilized acylium ion. This ion is the active electrophile.[7] The stability and reactivity of this specific acylium ion are modulated by the push-pull effects of the methoxy and trifluoromethoxy groups. The -OCH₃ group donates electron density via resonance, while the -OCF₃ group strongly withdraws density inductively.[3]

-

Electrophilic Attack: The π-electrons of the aromatic substrate act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex. The rate of this step is highly dependent on the nucleophilicity of the aromatic substrate.

-

Rearomatization: A weak base (often the AlCl₄⁻ complex) abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity to the ring and yielding the final aryl ketone product.[6] The AlCl₃ catalyst is regenerated in this step, although in practice, more than a stoichiometric amount is often required because the catalyst complexes with the product ketone.[1]

Caption: Key stages of the Friedel-Crafts acylation mechanism.

Unlike Friedel-Crafts alkylations, the acylium ion is resonance-stabilized and does not undergo carbocation rearrangements.[7] Furthermore, the resulting ketone product is deactivated towards further substitution, which effectively prevents polyacylation—a significant advantage of this method.[8][9]

Detailed Experimental Protocol

This protocol provides a general methodology for the acylation of a moderately activated aromatic substrate, such as anisole. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrate.

Materials and Equipment

-

Reagents:

-

2-Methoxy-5-(trifluoromethoxy)benzoyl chloride (>95%)

-

Aromatic Substrate (e.g., Anisole, Toluene, Veratrole)

-

Anhydrous Aluminum Chloride (AlCl₃, >99%)

-

Anhydrous Dichloromethane (DCM, CH₂Cl₂) or 1,2-Dichloroethane (DCE)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Three-neck round-bottom flask with magnetic stirrer

-

Dropping funnel or syringe pump

-

Reflux condenser

-

Inert gas line (Nitrogen or Argon)

-

Ice-water bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup (Silica gel)

-

Step-by-Step General Protocol

--- SAFETY PRECAUTION --- Acyl chlorides react violently with water, releasing corrosive HCl gas.[8] Aluminum chloride is highly hygroscopic and reacts exothermically with water. All operations must be conducted in a well-ventilated fume hood using anhydrous reagents and glassware. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Reaction Setup:

-

Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to an oil bubbler, and a rubber septum.

-

Purge the entire apparatus with dry nitrogen or argon for 10-15 minutes.

-

-

Reagent Charging:

-

Under a positive pressure of inert gas, add anhydrous aluminum chloride (1.2 equivalents) to the reaction flask.

-

Add anhydrous DCM (approx. 3-5 mL per mmol of the limiting reagent).

-

Cool the resulting suspension to 0 °C using an ice-water bath.

-

-

Acyl Chloride Addition:

-

In a separate dry flask, dissolve 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride (1.0 equivalent) in anhydrous DCM.

-

Transfer this solution to a dropping funnel or syringe and add it dropwise to the stirred AlCl₃ suspension at 0 °C over 15-20 minutes. A colored complex should form.

-

Allow the mixture to stir for an additional 20-30 minutes at 0 °C to ensure complete formation of the acylium ion complex.

-

-

Substrate Addition:

-

Dissolve the aromatic substrate (1.0-1.1 equivalents) in a small volume of anhydrous DCM.

-

Add the substrate solution dropwise to the reaction mixture at 0 °C. Maintain careful temperature control, as the reaction can be exothermic.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Reaction Quench and Workup:

-

Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

-

CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly and carefully in a fume hood.

-

Slowly and dropwise, add the reaction mixture to a separate flask containing crushed ice and 1M HCl.

-

Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure aryl ketone.

-

Caption: Standard workflow for Friedel-Crafts acylation.

Characterization and Data Analysis

The final product, a substituted benzophenone, should be characterized using standard analytical techniques to confirm its structure and purity. For the product of acylating anisole, (4-methoxyphenyl)(2-methoxy-5-(trifluoromethoxy)phenyl)methanone , one would expect:

-

¹H NMR: Distinct aromatic proton signals, two methoxy singlets (~3.8-4.0 ppm), and characteristic splitting patterns.

-

¹³C NMR: A carbonyl signal (~195 ppm), signals for quaternary carbons, and aromatic CH carbons. The carbons attached to fluorine (-OCF₃) will show coupling.

-

¹⁹F NMR: A singlet corresponding to the -OCF₃ group.

-

IR Spectroscopy: A strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹.

-

Mass Spectrometry (MS): A clear molecular ion peak (M⁺) corresponding to the calculated mass of the product.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No Reaction or Low Conversion | 1. Inactive catalyst (hydrolyzed AlCl₃).2. Substrate is too deactivated.3. Insufficient reaction time or temperature. | 1. Use fresh, anhydrous AlCl₃ from a newly opened bottle.2. Switch to a more reactive substrate. Friedel-Crafts acylation fails on strongly deactivated rings (e.g., nitrobenzene).3. Increase reaction time or gently heat the mixture (e.g., to 40 °C in DCE). |

| Low Yield | 1. Incomplete reaction.2. Product loss during workup.3. Competing side reactions (e.g., demethylation of methoxy groups). | 1. See above.2. Ensure proper pH during washes; avoid vigorous shaking that can cause emulsions.3. Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or lower the reaction temperature. |

| Multiple Products | 1. Isomeric products (ortho/para acylation on the substrate).2. Impure starting materials. | 1. This is expected for many substrates. The para isomer is usually major due to sterics. Optimize purification to separate isomers.2. Verify the purity of acyl chloride and substrate before starting. |

References

- University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Department of Chemistry.

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

- Columbia University. (2006, October 4). Friedel-Crafts Acylation of Anisole. Department of Chemistry.

- Chemstuff. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.

-

Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. Available at: [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

-

Saskatchewan Open Educational Resources. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry. Available at: [Link]

-

Li, Y., et al. (2015). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances. Available at: [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Available at: [Link]

-

LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

-

ResearchGate. (n.d.). Friedel Crafts Acylation of Anisole With Modified Zeolites. Available at: [Link]

-

NROChemistry. (n.d.). Friedel-Crafts Reactions. Available at: [Link]

-

University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation. Department of Chemistry. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Available at: [Link]

-

Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

-

Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Available at: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

-

PubMed Central (PMC). (2023, August 29). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Available at: [Link]

-

NIST. (n.d.). 4-(Trifluoromethyl)benzophenone. NIST WebBook. Available at: [Link]

- Google Patents. (n.d.). CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof.

-

AOBChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)benzoyl chloride. Available at: [Link]

-

PubChem. (n.d.). (Trifluoromethoxy)benzene. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link]

-

ResearchGate. (2025, October 15). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Available at: [Link]

-

Nature Communications. (2019). Late-stage trifluoromethylthiolation of benzylic C-H bonds. Available at: [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. aobchem.com [aobchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. byjus.com [byjus.com]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. science-revision.co.uk [science-revision.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

The Architect's Guide to Fluorinated Heterocycles: Advanced Synthesis Protocols Utilizing Fluorinated Benzoyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—enhanced metabolic stability, increased lipophilicity, and modulated pKa—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a therapeutic agent. Among the diverse array of fluorinated building blocks, fluorinated benzoyl chlorides stand out as exceptionally versatile and powerful reagents for the construction of a multitude of bioactive heterocyclic systems.

This comprehensive guide provides an in-depth exploration of the application of fluorinated benzoyl chlorides in the synthesis of key heterocyclic scaffolds. Moving beyond a simple recitation of procedures, we delve into the mechanistic underpinnings of these transformations, offering field-proven insights to empower researchers in their quest for novel therapeutic agents.

The Power of the Fluorinated Benzoyl Moiety: More Than Just an Acylating Agent

Fluorinated benzoyl chlorides are highly reactive acylating agents that serve as pivotal precursors in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Their utility extends beyond simple acylation, enabling elegant and efficient cyclization strategies to forge the core structures of vital heterocyclic families. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the benzoyl chloride and the subsequent intermediates, often facilitating key bond-forming events.

Section 1: The Synthesis of Fluorinated Benzodiazepines

Benzodiazepines are a critical class of psychoactive drugs, renowned for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The introduction of a fluorinated phenyl group can significantly enhance the potency and binding affinity of these molecules to the GABA-A receptor.[2]

Key Synthetic Strategy: Acylation followed by Intramolecular Cyclization

A prevalent and robust strategy for the synthesis of fluorinated benzodiazepines involves the initial acylation of a substituted 2-aminobenzophenone with a fluorinated benzoyl chloride, followed by a series of transformations culminating in the formation of the diazepine ring.

Experimental Protocol: Synthesis of a 7-Nitro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one Analog

This protocol details the synthesis of a key intermediate, 2-Amino-2'-fluoro-5-nitrobenzophenone, and its subsequent conversion to a benzodiazepine core.

Part A: Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone [3]

-

Materials:

-

o-Fluorobenzoyl chloride

-

p-Nitroaniline

-

Anhydrous zinc chloride (ZnCl₂)

-

Toluene

-

3N Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

-

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine o-fluorobenzoyl chloride and anhydrous zinc chloride.

-

Heat the mixture with stirring and gradually add p-nitroaniline over approximately 30 minutes.

-

Increase the temperature to 200-205°C and maintain for one hour.

-

Carefully quench the molten reaction mixture by the addition of 3N hydrochloric acid.

-

Reflux the resulting mixture for a short period.

-

After cooling, extract the product with toluene.

-

Wash the organic layer with water and sodium hydroxide solution, then dry over anhydrous sodium sulfate.

-

Concentrate the toluene extract to yield the crude product, which can be purified by recrystallization.

-

Part B: Synthesis of the Benzodiazepine Core via Acylation-Cyclization [3]

-

Materials:

-

2-Amino-2'-fluoro-5-nitrobenzophenone

-

Bromoacetyl bromide

-

Ammonia

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

-

Procedure:

-

Dissolve 2-Amino-2'-fluoro-5-nitrobenzophenone in an anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromoacetyl bromide in the same anhydrous solvent.

-

Stir the reaction mixture at room temperature for several hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Wash the reaction mixture with water, a dilute solution of sodium bicarbonate, and brine.

-

Dry the organic layer and concentrate under reduced pressure to obtain the 2-(2-bromoacetamido)-2'-fluoro-5-nitrobenzophenone intermediate.

-

Dissolve the intermediate in a suitable solvent and add a solution of ammonia.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure. The residue can be purified by partitioning between water and an organic solvent (e.g., ethyl acetate) or by column chromatography.

-

Mechanistic Insights

The initial step is a Friedel-Crafts acylation where the Lewis acid (ZnCl₂) activates the o-fluorobenzoyl chloride, facilitating the electrophilic attack on the electron-rich p-nitroaniline. The subsequent steps involve N-acylation with bromoacetyl bromide, followed by an intramolecular nucleophilic substitution where the newly introduced amino group displaces the bromide to form the seven-membered diazepine ring.

Diagram 1: Synthetic Workflow for Fluorinated Benzodiazepines

Caption: General workflow for the synthesis of fluorinated benzodiazepines.

Section 2: Crafting Fluorinated Quinolones and Quinazolinones

Quinolones and their nitrogen-containing analogs, quinazolinones, are prominent classes of antibacterial and anticonvulsant agents, respectively. The incorporation of fluorine, particularly at the C-6 position of the quinolone core, is a hallmark of the highly potent fluoroquinolone antibiotics.[4][5]

Key Synthetic Strategies

The construction of these bicyclic systems often involves the use of fluorinated benzoyl chlorides to introduce the fluorinated aromatic ring, followed by cyclization reactions.

Experimental Protocol: Synthesis of a Fluoroquinolone Precursor[6]

This protocol outlines the synthesis of a key synthon for fluoroquinolone antibiotics starting from a fluorinated benzoic acid, which is first converted to its acid chloride.

-

Materials:

-

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Ethyl 3-(N,N-dimethylamino)acrylate

-

Cyclopropylamine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Methanolic HCl

-

-

Procedure:

-

Reflux 2,4-dichloro-5-fluoro-3-nitrobenzoic acid with thionyl chloride in dry benzene to form 2,4-dichloro-5-fluoro-3-nitrobenzoyl chloride.

-

Remove excess thionyl chloride and benzene under reduced pressure.

-

React the crude acid chloride with ethyl 3-(N,N-dimethylamino)acrylate to yield ethyl-3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate.

-

Treat the resulting acrylate with cyclopropylamine to give ethyl 3-(N-cyclopropylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate.

-

Heat the above intermediate with potassium carbonate in DMF to effect cyclization to ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Finally, hydrolyze the ester with methanolic HCl to afford the target 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

-

Quantitative Data Summary

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | 1. SOCl₂ 2. Ethyl 3-(N,N-dimethylamino)acrylate 3. Cyclopropylamine 4. K₂CO₃, DMF 5. Methanolic HCl | 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 91-95 | [6] |

| Anthranilic acid | Chloroacetyl chloride, then an amine | Fused quinazolinones | - | [7] |

Mechanistic Pathway Visualization

Diagram 2: Fluoroquinolone Synthesis Pathway

Caption: Key steps in the synthesis of a fluoroquinolone core.

Section 3: Assembly of Five-Membered Fluorinated Heterocycles

Fluorinated benzoyl chlorides are also instrumental in the synthesis of five-membered heterocyclic rings such as oxadiazoles and thiazoles, which are present in numerous biologically active compounds.

Synthesis of Fluorinated 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles can be conveniently prepared by the oxidative cyclization of N-acyl-N'-aryliden-hydrazines.[8] Fluorinated benzoyl chlorides can be used to introduce the fluorinated aryl moiety.

Experimental Protocol: General Synthesis of Benzoxazinyl-1,3,4-Oxadiazoles[9]

-

Materials:

-

Procedure:

-

React (3-oxo-2,3-dihydrobenzo[3][9]oxazin-4-yl)acetic acid hydrazide with a substituted benzoyl chloride in ethanol at room temperature to form the corresponding N,N'-diacylhydrazine derivative.

-

Treat the diacylhydrazine with p-toluenesulfonyl chloride in the presence of triethylamine in dichloromethane to induce intramolecular cyclization, affording the benzoxazinyl-1,3,4-oxadiazole.

-

Spectroscopic Data for a Representative Fluorinated Benzamide

4-fluoro-N-phenylbenzamide: [3]

-

¹H NMR (400 MHz, CDCl₃): δ 7.15-7.19 (m, 3H), 7.36-7.40 (m, 2H), 7.61-7.63 (m, 2H), 7.74 (bs, 1H), 7.87-7.91 (m, 2H).

-

¹³C NMR (100 MHz, DMSO): 115.2, 115.4, 120.4, 123.7, 128.6, 130.3, 130.4, 131.4, 139.1, 162.8, 164.4, 165.3.

Section 4: Safety and Handling of Fluorinated Benzoyl Chlorides

Fluorinated benzoyl chlorides are corrosive, lachrymatory, and moisture-sensitive compounds that require careful handling in a well-ventilated fume hood.[10][11][12][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection (safety goggles and face shield), and respiratory protection.[10][13][14]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon).[11] Keep away from moisture, strong bases, alcohols, and oxidizing agents.[11][13]

-

Handling: Avoid breathing vapors, mist, or gas.[10][14] Prevent contact with skin and eyes.[10] In case of spills, use an inert absorbent material for containment and dispose of it as hazardous waste.[10]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[12]

Conclusion

Fluorinated benzoyl chlorides are indispensable tools in the arsenal of the medicinal chemist. Their reactivity and versatility enable the efficient construction of a diverse range of bioactive heterocyclic scaffolds. A thorough understanding of the underlying reaction mechanisms and adherence to strict safety protocols are paramount for the successful and safe application of these powerful reagents in the pursuit of novel therapeutics. The protocols and insights provided herein serve as a robust foundation for researchers to innovate and advance the field of drug discovery.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Benzodiazepine Derivatives Using 2-Amino-2'-fluoro-5-nitrobenzophenone. BenchChem.

- BenchChem. (2025). A Comparative Guide to Benzodiazepine Synthesis: 2-Amino-5-chloro-2'-fluorobenzophenone vs. 2-amino-5-chlorobenzophenone. BenchChem.

-

An Update on the Synthesis of Pyrrolo[3][9]benzodiazepines. (2016). PMC.